2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
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Overview
Description
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is a chemical compound with the molecular formula C15H14INO4 It is characterized by the presence of a formyl group, an iodine atom, and a methoxy group attached to a phenoxy ring, along with a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-formyl-2-iodo-6-methoxyphenol.
Formation of Phenoxyacetic Acid: The phenol is then reacted with chloroacetic acid to form 4-formyl-2-iodo-6-methoxyphenoxyacetic acid.
Amidation: The phenoxyacetic acid is subsequently reacted with aniline (phenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pH, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (Pd/C)
Major Products
Oxidation: 2-(4-carboxy-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Reduction: 2-(4-hydroxymethyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the formyl group and iodine atom can influence its binding affinity and specificity towards these targets. The methoxy group may also play a role in enhancing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4-formyl-2-iodo-6-methoxyphenoxy)acetate
- (4-formyl-2-iodo-6-methoxyphenoxy)acetic acid
Uniqueness
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide is unique due to the presence of the phenylacetamide moiety, which can impart distinct chemical and biological properties compared to its analogs. The combination of the formyl, iodine, and methoxy groups in a single molecule also contributes to its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-(4-formyl-2-iodo-6-methoxyphenoxy)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO4/c1-21-14-8-11(9-19)7-13(17)16(14)22-10-15(20)18-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSWXEOVBXMHJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)I)OCC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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